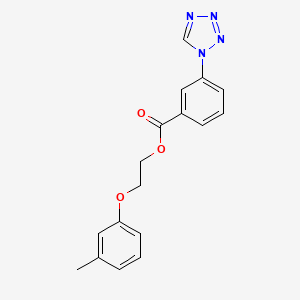![molecular formula C18H13Cl3N2O2S B7681162 N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7681162.png)
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 acts as a selective antagonist of the GABAB receptor, which is a G protein-coupled receptor found in the central nervous system. The GABAB receptor plays a crucial role in the regulation of neurotransmitter release and neuronal excitability. By blocking the GABAB receptor, N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 increases the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, leading to its therapeutic effects. It has also been shown to modulate the activity of ion channels and intracellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 has several advantages as a research tool. It is highly selective for the GABAB receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, its use is limited by its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930. One potential direction is the development of more potent and selective GABAB receptor antagonists. Another potential direction is the investigation of the therapeutic potential of N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 in various neurological and psychiatric disorders. Finally, the development of novel drug delivery systems for N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 involves a series of chemical reactions starting from 3-chloroaniline and 2,6-dichlorophenol. The final product is obtained by reacting the intermediate with thioacetic acid followed by acetic anhydride. The purity of the compound is confirmed by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide 7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of addiction, epilepsy, and pain.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O2S/c1-11(24)23(14-5-2-4-12(19)8-14)18-22-13(10-26-18)9-25-17-15(20)6-3-7-16(17)21/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNOZUDUFUANFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)Cl)C2=NC(=CS2)COC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-[4-[(2,6-dichlorophenoxy)methyl]-1,3-thiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)


![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)

![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)
![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)

![N-benzyl-N-tert-butyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7681166.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 3-methylbenzo[g][1]benzofuran-2-carboxylate](/img/structure/B7681171.png)